(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
A study by Nimje et al. (2020) details the synthesis of differentially protected azatryptophan derivatives using N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine, a compound related to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid. This demonstrates its utility in peptide-based drug discovery (Nimje et al., 2020).
Application in Homologation Processes
Ellmerer-Müller et al. (1998) reported the successful application of the Arndt-Eistert protocol starting from N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids. This indicates the chemical's relevance in the synthesis of homo-α-amino acids (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses
Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, including those derived from Ile, Tyr, and Met. This process involved the diastereoselective amidomethylation of the corresponding Ti-enolates, showcasing the chemical's use in preparing compounds for solid-phase peptide synthesis (Šebesta & Seebach, 2003).
Photophysical Characterization and Bioimaging
A study by Morales et al. (2010) investigated the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative for bioimaging purposes. This demonstrates the potential for imaging and diagnostic applications (Morales et al., 2010).
Self-Assembled Structures Formation
Gour et al. (2021) explored the self-assembling properties of Fmoc modified amino acids, including Fmoc-Ala-OH and others. These studies highlighted the potential of modified amino acids in designing novel self-assembled architectures for material science applications (Gour et al., 2021).
Enzyme-Activated Surfactants
Cousins et al. (2009) used N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, indicating their utility in creating on-demand homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Synthesis of Oligomers from Sugar Amino Acids
Gregar and Gervay-Hague (2004) prepared N-fluorenylmethoxycarbonyl-protected sugar amino acids and incorporated these into oligomers, showcasing another facet of this compound's utility in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004).
Mechanism of Action
Target of Action
The primary targets of Fmoc-2-Iodo-D-Phenylalanine are bacteria, specifically Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound has been found to have antimicrobial properties .
Mode of Action
Fmoc-2-Iodo-D-Phenylalanine interacts with its bacterial targets by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By reducing glutathione levels and triggering oxidative and osmotic stress, it disrupts the normal functioning of the bacteria .
Result of Action
The result of Fmoc-2-Iodo-D-Phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It has been found to inhibit bacterial growth and even eradicate already formed biofilms .
Action Environment
The action of Fmoc-2-Iodo-D-Phenylalanine can be influenced by environmental factors. For instance, the compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This suggests that the compound’s antibacterial activity could be influenced by factors that affect surfactant properties, such as pH and ionic strength.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDZEDXFIXGNK-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718511 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-65-2 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.